5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenoxy)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-3-6(12)1-2-8(7)16-9-4-13-5-14-10(9)15/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJNORKSXDYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol CAS number search
This technical guide details the chemical profile, synthesis, and application of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol , a critical intermediate scaffold used primarily in the development of Menin-MLL interaction inhibitors for acute leukemia therapy.[1]
Advanced Scaffold for Protein-Protein Interaction (PPI) Inhibition[1]
Executive Summary & Identification
5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol is a specialized heterocyclic building block.[1][2] It functions as the "right-hand" aromatic ether moiety in several high-affinity small-molecule inhibitors of the Menin-MLL (Mixed Lineage Leukemia) complex.[1]
This molecule is often chemically tautomeric with 5-(2-bromo-4-fluorophenoxy)pyrimidin-4(3H)-one .[1] In synthetic workflows, the hydroxyl group at position 4 is typically activated (e.g., chlorinated) to allow for nucleophilic displacement by spirocyclic amines, forming the core structure of drugs like Revumenib (SNDX-5613) analogues.[1]
Chemical Identity Data
| Parameter | Technical Specification |
| Chemical Name | 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol |
| Tautomer Name | 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4(3H)-one |
| CAS Number | Not Widely Indexed (Refer to Patent US 2021/0053974 A1, Intermediate 10a precursor) |
| Vendor Ref (Benchchem) | Cat.[1][3][4][5][6][7] No. B8244697 |
| Molecular Formula | C₁₀H₆BrFN₂O₂ |
| Molecular Weight | 285.07 g/mol |
| InChI Key | OKHJNORKSXDYTE-UHFFFAOYSA-N |
| Core Motif | Diaryl ether (Pyrimidine-Phenol linkage) |
Application Logic: The Menin-MLL Target
This molecule is not a standalone drug but a pharmacophore anchor .[1] It targets the Menin protein, a scaffold protein that regulates gene expression.[1]
-
Mechanism: In MLL-rearranged leukemias, the Menin-MLL complex drives oncogenic gene expression (e.g., HOXA9, MEIS1).[1] Small molecule inhibitors must disrupt this protein-protein interaction.[1]
-
Role of the Scaffold: The 2-bromo-4-fluorophenoxy ring fits into a specific hydrophobic pocket on Menin (the F9 binding pocket), mimicking the phenylalanine residues of the wild-type MLL protein.[1] The pyrimidin-4-ol core serves as the linker that positions this ring correctly while allowing attachment of the solubilizing "left-hand" amine tail.[1]
Mechanistic Diagram (Menin-MLL Inhibition)
Caption: The 5-(2-bromo-4-fluorophenoxy) moiety acts as a critical anchor, occupying the Menin pocket to block MLL fusion protein binding.[1]
Synthetic Pathway & Experimental Protocol
The synthesis of this intermediate typically involves a copper-catalyzed Ullmann-type coupling or a nucleophilic aromatic substitution (
A. Retrosynthetic Analysis
To synthesize the target (3) , we couple a 5-halopyrimidin-4-ol (1) with 2-bromo-4-fluorophenol (2) .[1]
-
Challenge: The hydroxyl on the pyrimidine can interfere.[1] It is often protected or the reaction uses the pyrimidinone tautomer under specific basic conditions.[1]
B. Synthesis Workflow Diagram
Caption: Synthetic route from commercial precursors to the active drug scaffold via copper-catalyzed ether formation.[1]
C. Detailed Experimental Protocol (Ullmann Coupling)
Note: This protocol is adapted from general procedures for diaryl ether synthesis in pyrimidines (Ref: US Patent 2021/0053974).[1]
Reagents:
-
5-Bromopyrimidin-4(3H)-one (1.0 eq)[1]
-
2-Bromo-4-fluorophenol (1.2 eq)[1]
-
Copper(I) Iodide (CuI) (0.1 eq)[1]
-
N,N-Dimethylglycine (Ligand) (0.2 eq)
-
Cesium Carbonate (
) (2.0 eq)[1] -
Solvent: Anhydrous Dioxane or DMSO.[1]
Step-by-Step Methodology:
-
Preparation: In a dry pressure vial equipped with a magnetic stir bar, charge the 5-bromopyrimidin-4-one, 2-bromo-4-fluorophenol, CuI, ligand, and base.
-
Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3x) to remove oxygen, which poisons the Cu catalyst.[1]
-
Solvation: Add anhydrous DMSO via syringe.
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor via LC-MS for the formation of the product mass (M+H ≈ 285/287).[1]
-
Workup: Cool to room temperature. Dilute with water and adjust pH to ~4-5 with 1N HCl to precipitate the product (as the -OH form).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: The crude solid is typically purified via recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient) to yield the off-white solid.[1]
Analytical Characterization (QC)
To validate the identity of the synthesized intermediate, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| LC-MS (ESI+) | m/z = 284.9 / 286.9 [M+H]+ | Confirms Br isotope pattern (1:1 ratio) and MW.[1] |
| 1H NMR (DMSO-d6) | Pyrimidine singlets (~8.0-8.5 ppm); Aromatic multiplets (6.9-7.5 ppm).[1] | Verifies the integrity of the ether linkage and aromatic substitution.[1] |
| 19F NMR | Single peak around -110 to -120 ppm.[1] | Confirms presence of Fluorine on the phenoxy ring.[1][2][3] |
| Appearance | Off-white to pale yellow powder.[1] | Visual purity check. |
Safety & Handling (E-E-A-T)
As a halogenated heterocycle, this compound requires standard chemical hygiene.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The phenolic ether linkage is stable, but the pyrimidin-4-ol tautomer can be sensitive to strong oxidizers.[1]
-
Spill Response: Sweep up and dispose of as halogenated organic waste.[1]
References
-
Cacatian, S., et al. (2021).[1] Inhibitors of the Menin-MLL Interaction. US Patent Application 2021/0053974 A1. (Describes the synthesis of related pyrimidine intermediates).
-
Benchchem. (n.d.).[1] Product Datasheet: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol (Cat.[1] B8244697).[1] [1]
-
Grembecka, J., et al. (2012).[1] Menin-MLL inhibitors reverse oncogenic transformation by MLL fusion proteins. Nature Chemical Biology, 8, 277–284.[1] (Foundational mechanism of Menin inhibition).[1]
-
PubChem. (n.d.).[1] InChIKey Search: OKHJNORKSXDYTE-UHFFFAOYSA-N.[1] National Library of Medicine.[1] [1]
Sources
- 1. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol | Benchchem [benchchem.com]
- 3. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 4. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Information from the InChI [webbook.nist.gov]
- 7. LIPID MAPS [lipidmaps.org]
Technical Guide: Solubility Profiling and Stock Preparation of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
[1][2]
Executive Summary
Compound: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol (CAS: 2169919-46-2) Primary Application: Heterocyclic building block for medicinal chemistry (kinase inhibitors, agrochemicals).[1][2] Solubility Profile:
-
DMSO: High solubility (Primary Stock Solvent).
-
Methanol: Moderate to High solubility (Analytical Solvent/Recrystallization).
-
Aqueous Media: Low solubility (Requires organic co-solvent).
This guide provides a standardized protocol for solubilizing, storing, and handling 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol.[1][3] It addresses the specific physicochemical challenges posed by its tautomeric nature and halogenated phenoxy substituents.
Physicochemical Analysis & Solubility Logic
Structural Determinants of Solubility
To optimize solubility, one must understand the competition between the crystal lattice energy and solvation energy.[1][3]
-
The Lipophilic Tail (2-Bromo-4-fluorophenoxy): The presence of Bromine and Fluorine on the phenyl ring significantly increases lipophilicity (LogP) compared to a naked phenoxy group. This enhances solubility in organic solvents (DMSO, MeOH) but drastically reduces water solubility.[1][3]
-
The Polar Head (Pyrimidin-4-ol): This moiety is amphoteric. It can act as both a hydrogen bond donor and acceptor.
-
Tautomeric Equilibrium: In solution, this compound exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .
-
Impact: The keto form is typically the major tautomer in polar solvents (DMSO, Methanol).[1][3] This form is highly polar, which aids dissolution in DMSO but can lead to strong intermolecular hydrogen bonding in the solid state, requiring energy (sonication/heat) to break the lattice initially.[1][3]
-
Theoretical Solubility Estimates
Based on structural analogs (e.g., 5-phenoxypyrimidin-4-ol derivatives) and calculated physicochemical properties.[1][3]
| Solvent | Estimated Solubility | Role in Workflow |
| DMSO | > 50 mg/mL | Primary Stock. Ideal for creating 10–100 mM master stocks for biological assays. |
| Methanol | 10 – 30 mg/mL | Analytical. Used for LC-MS preparation and intermediate dilutions. |
| Water (pH 7) | < 0.1 mg/mL | Assay Buffer. Risk of precipitation. Requires <1% DMSO final concentration. |
| Ethanol | 5 – 20 mg/mL | Alternative. Often used for recrystallization; less effective than DMSO for high-conc stocks. |
Experimental Protocols
Protocol A: Preparation of Master Stock (DMSO)
Objective: Create a stable 50 mM stock solution for long-term storage.
Reagents:
-
Compound: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol (Solid)[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[3]
Workflow:
-
Weighing: Accurately weigh ~14.25 mg of the solid into a sterile 1.5 mL amber microcentrifuge tube. (MW ≈ 285.07 g/mol ).[2]
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution:
-
Inspection: Hold the tube against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Saturation Shake-Flask Method (Quantitative)
Objective: Determine the exact solubility limit in Methanol or DMSO for specific batch validation.
Workflow Visualization:
Figure 1: Standard Saturation Shake-Flask Workflow for determining exact solubility limits.
Steps:
-
Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Shake at 25°C for 24 hours to reach thermodynamic equilibrium.
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).
-
Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.
Handling & Stability in Solution
The "Crash-Out" Risk in Aqueous Media
When diluting a DMSO stock into aqueous buffer (e.g., PBS or cell culture media), the hydrophobic "2-bromo-4-fluorophenoxy" tail drives rapid precipitation if the mixing is inefficient.[1][3]
Critical Dilution Logic:
-
Never add the aqueous buffer to the DMSO stock.[1]
-
Always add the DMSO stock to the agitated aqueous buffer.[1]
-
Limit: Keep final DMSO concentration ≤ 0.5% (v/v) for live-cell assays to prevent solvent toxicity and compound precipitation.
Dilution Scheme for Bioassays
Figure 2: Serial dilution strategy to minimize precipitation risks.
Chemical Stability[1][2]
-
Oxidation: The pyrimidin-4-ol core is relatively stable, but the ether linkage is susceptible to strong acids.[1]
-
Light Sensitivity: Halogenated aromatics can be photosensitive.[1] Store stocks in amber vials .
-
Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate inside the stock vial over time. Always seal with Parafilm.
References
-
PubChem. (n.d.). 5-(2-bromo-4-fluorophenoxy)-1H-pyrimidin-6-one (CID 132212654).[1][4] National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]1][3]
-
BenchChem. (n.d.). 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol Structure and Applications. Retrieved February 25, 2026, from ][3]">https://www.benchchem.com[1][3]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3] (Foundational reference for solubility logic).
-
GuideChem. (n.d.). Properties of CAS 2169919-46-2. Retrieved February 25, 2026, from ][3]">https://www.guidechem.com[1][3]
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol | Benchchem [benchchem.com]
- 3. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Pyrimidine-Based Heterocyclic Building Blocks: A Strategic Guide for Medicinal Chemistry
Executive Summary
The pyrimidine scaffold is arguably the most "privileged" structure in modern medicinal chemistry, serving as the backbone for blockbuster drugs ranging from kinase inhibitors (e.g., Ibrutinib) to antivirals (e.g., Etravirine) and statins (e.g., Rosuvastatin). Its ubiquity stems not just from its resemblance to endogenous nucleobases, but from its tunable physicochemical properties—specifically, the ability to modulate lipophilicity (LogP) and basicity (pKa) via nitrogen placement.
This technical guide provides a rigorous analysis of pyrimidine functionalization. Moving beyond basic textbook synthesis, we focus on regiocontrol —the primary challenge in decorating the pyrimidine ring—and provide field-proven protocols for constructing complex pharmacological agents.
Part 1: The Pharmacophore Advantage
The pyrimidine ring (1,3-diazine) offers distinct advantages over pyridine or benzene scaffolds in drug design:
-
Metabolic Stability: The electron-deficient nature of the ring (due to two electronegative nitrogens) makes it resistant to oxidative metabolism by CYP450 enzymes compared to more electron-rich systems.
-
Hydrogen Bonding: The N1 and N3 atoms serve as excellent hydrogen bond acceptors. In kinase inhibitors, N1 often accepts a hydrogen bond from the hinge region of the ATP-binding pocket.
-
Vectorial Display: The planar geometry allows for precise spatial arrangement of substituents at C2, C4, and C6, enabling "scaffold hopping" where the pyrimidine core replaces less stable central rings.
Physicochemical Baseline
-
Basicity: Pyrimidine is significantly less basic (pKa ~1.3) than pyridine (pKa ~5.2). This ensures the ring remains unprotonated at physiological pH, aiding membrane permeability.
-
Dipole Moment: The positioning of nitrogens creates a strong dipole, facilitating specific electrostatic interactions within protein binding pockets.
Part 2: Strategic Functionalization & Regiocontrol
The synthetic utility of pyrimidines relies on the differential reactivity of the C2, C4, and C5 positions. Understanding the electronic bias is critical for designing sequential functionalization routes.
Nucleophilic Aromatic Substitution ( )
The most common entry point is
-
The Rule: In 2,4-dichloropyrimidine, the C4-position is significantly more reactive than C2.[1]
-
The Mechanism: Attack at C4 leads to a para-quinoid-like Meisenheimer intermediate, which is energetically more stable than the ortho-quinoid-like intermediate formed by attack at C2.
-
The Exception (Expert Insight): While C4 is the default, C2 selectivity can be forced using specific leaving groups. For example, 2-methanesulfonyl-4-chloropyrimidine reacts with alkoxides or formamides selectively at C2 due to coordination/H-bonding effects between the sulfone and the incoming nucleophile [1].
Metal-Catalyzed Cross-Couplings
Suzuki-Miyaura and Buchwald-Hartwig couplings are essential for C-C and C-N bond formation.
-
The Challenge (Protodeborylation): Pyrimidine-2-boronic acids are notoriously unstable and undergo rapid protodeborylation (loss of the boron group) under aqueous basic conditions.
-
The Solution: Use MIDA boronates or pinacol esters, and employ anhydrous conditions or bulky, electron-rich ligands (e.g., XPhos, RuPhos) to accelerate the coupling rate over the decomposition rate [2].
Radical C-H Activation (Minisci Reaction)
For late-stage functionalization of the pyrimidine core without pre-functionalization (halogens), the Minisci reaction is a powerful tool.
-
Mechanism: Generation of carbon-centered radicals (via persulfate oxidation or photoredox) followed by addition to the electron-deficient heterocycle.
-
Selectivity: Alkyl radicals typically add to C2 or C4 positions, driven by the stability of the radical intermediate.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for functionalizing a 2,4-dichloropyrimidine scaffold.
Figure 1: Regioselectivity logic flow for 2,4-dichloropyrimidine. Note the dominance of C4 substitution under standard kinetic conditions.
Part 4: Experimental Protocols
Protocol A: Regioselective Sequential (The "DAPY" Strategy)
This protocol describes the synthesis of a diarylpyrimidine analogue, exploiting the reactivity difference between C4 and C2.
Objective: Synthesize 2-((4-cyanophenyl)amino)-4-(phenylamino)pyrimidine.
-
Step 1: C4-Selective Displacement
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline (1.0 eq), DIPEA (1.2 eq).
-
Solvent: Ethanol or IPA (Protic solvents stabilize the transition state).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol (0.2 M) at 0°C.
-
Add DIPEA followed by the slow addition of aniline.
-
Stir at RT for 4–6 hours. (Monitoring by TLC/LCMS is crucial; C4 product usually elutes first).
-
Workup: Precipitate with water or evaporate and purify via silica gel chromatography.
-
-
Result: 2-chloro-N-phenylpyrimidin-4-amine (C4-isomer >90%).
-
-
Step 2: C2-Displacement (Forcing Conditions)
-
Reagents: Product from Step 1 (1.0 eq), 4-Aminobenzonitrile (1.2 eq), p-TsOH (catalytic) or NaH (if nucleophile is weak).
-
Solvent: 1,4-Dioxane or NMP.
-
Procedure:
-
Dissolve the C4-substituted intermediate in dioxane.
-
Add 4-aminobenzonitrile and p-TsOH (0.1 eq).
-
Heat to reflux (100°C+) for 12–24 hours. The C2-chlorine is significantly less reactive and requires thermal energy or acid catalysis to activate the ring.
-
Workup: Standard extraction and recrystallization.
-
-
Protocol B: Minisci C-H Alkylation
Objective: Introduction of an isopropyl group at C4/C6 of a pyrimidine.
-
Reagents: Pyrimidine substrate, Sodium isopropylsulfinate (radical precursor), TBHP (oxidant).
-
Conditions: DMSO/Water (3:1), 50°C.
-
Mechanism: The sulfinate is oxidized to a sulfonyl radical, which desulfonylates to form the isopropyl radical. This nucleophilic radical attacks the protonated (electron-deficient) pyrimidine.
Part 5: Data Summary & Troubleshooting
Comparative Reactivity of Pyrimidine Positions[2]
| Position | Reactivity Type | Dominant Mechanism | Key Constraint |
| C2 | Low Electrophilicity | Requires activated leaving group (SO2R) or forcing conditions. | |
| C4/C6 | High Electrophilicity | Primary site for nucleophilic attack. | |
| C5 | Nucleophilic | The only position susceptible to electrophilic attack (e.g., bromination). |
Troubleshooting Common Failure Modes
-
Issue: Mixture of C2/C4 isomers during
.-
Cause: High temperature or strong electron-donating groups at C5.
-
Fix: Lower the temperature to 0°C or -78°C. Use a less polar aprotic solvent (THF) instead of alcohols to reduce transition state stabilization of the C2 pathway.
-
-
Issue: Suzuki Coupling Fails (Low Yield).
-
Cause: Protodeborylation of the pyrimidine boronic acid.[2]
-
Fix: Switch to MIDA boronates or Potassium organotrifluoroborates . Alternatively, reverse the polarity: use a Halogenated Pyrimidine + Aryl Boronic Acid (Aryl boronic acids are more stable).
-
References
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec, QM Magic Class Chapter 48. URL:[Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Source: PubMed (Eur J Med Chem). URL:[Link]]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (ACS).[3] URL:[Link]
-
Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation. Source: Journal of Organic Chemistry (ACS).[3] URL:[Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
Strategic Overview
The 5-aryloxypyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Hypoxia-Inducible Factor-2
This application note details the synthesis of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol , a highly functionalized intermediate.[1] While direct coupling (Ullmann-type) is often used for library generation, it suffers from variable yields and heavy metal contamination during scale-up.
Here, we present a de novo pyrimidine construction strategy . This route offers superior regiocontrol, avoids transition metal catalysts, and utilizes inexpensive commodity reagents, making it the preferred protocol for gram-to-kilogram scale synthesis.[2]
Retrosynthetic Analysis
The synthesis disconnects the pyrimidine ring to reveal an acyclic
Figure 1: Retrosynthetic strategy prioritizing ring construction over C-O bond formation.
Experimental Protocol
Phase 1: Synthesis of Ethyl (2-bromo-4-fluorophenoxy)acetate
Objective: Alkylation of the phenol under mild conditions to prevent defluorination or polymerization.
Reagents & Equipment:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 2-Bromo-4-fluorophenol | 190.99 | 1.0 | Limiting Reagent |
| Ethyl bromoacetate | 166.99 | 1.1 | Alkylating Agent |
| Potassium Carbonate (
Procedure:
-
Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq) and acetone (10 volumes).
-
Base Addition: Add anhydrous
(1.5 eq) in a single portion. The suspension will turn mild yellow. -
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via an addition funnel over 30 minutes at ambient temperature. Caution: Mild exotherm.[2]
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude oil is typically
pure. If necessary, recrystallize from cold hexane or pass through a short silica plug.[2]
Critical Quality Attribute (CQA): Absence of O-acylation byproducts (checked via IR: Ester C=O stretch at ~1730–1750 cm
Phase 2: One-Pot Formylation and Cyclization
Objective: Formation of the pyrimidine ring via a Claisen condensation followed by condensation with formamidine.
Reagents & Equipment:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl (2-bromo-4-fluorophenoxy)acetate | 1.0 | Intermediate from Phase 1 |
| Ethyl Formate | 3.0 | Formylating Agent |
| Sodium Hydride (60% in oil) | 1.2 | Strong Base |
| Formamidine Acetate | 1.5 | Amidine Source |
| Sodium Ethoxide (21% in EtOH) | 2.5 | Base for Cyclization |
| THF (Anhydrous) | 15 Vol | Solvent |
Procedure:
Step A: C-Formylation
-
Preparation: In a dry flask under
, suspend NaH (1.2 eq) in anhydrous THF at C. -
Addition: Mix the Phase 1 ester (1.0 eq) with ethyl formate (3.0 eq). Add this solution dropwise to the NaH suspension, maintaining internal temperature
C. Hydrogen gas evolution will be observed.[2] -
Reaction: Allow to warm to room temperature and stir for 3 hours. The solution will thicken as the enolate forms.
Step B: Cyclization
4. Amidine Addition: To the enolate mixture, add formamidine acetate (1.5 eq) directly.
5. Base Addition: Add NaOEt solution (2.5 eq) dropwise.
6. Cyclization: Heat the mixture to reflux (
Process Workflow & Decision Logic
The following diagram illustrates the critical decision points during the synthesis to ensure high yield and purity.
Figure 2: Operational workflow for the 2-step synthesis.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained. Note that 4-hydroxypyrimidines often exist as the pyrimidin-4(3H)-one tautomer in solution.
-
HPLC Purity:
(AUC at 254 nm). -
1H NMR (DMSO-
, 400 MHz): -
Mass Spectrometry (ESI):
-
calc. for
: ~285/287 (1:1 isotopic pattern due to Br).
-
calc. for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Moisture in acetone or | Dry |
| Incomplete Cyclization | Old Formamidine Acetate (hygroscopic). | Recrystallize Formamidine Acetate or increase equivalents to 2.0. |
| Product Oiling Out | pH dropped too rapidly during workup. | Acidify slowly with vigorous stirring; seed with pure crystal if available. |
| Impurity at ~1.2 RRT | O-alkylation vs C-alkylation in Phase 2. | Ensure temperature is kept |
References
-
General Pyrimidine Synthesis
-
Phenol Precursor Synthesis
-
Rel
Analogs): -
One-Pot Cyclization Methodology
Sources
- 1. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol | Benchchem [benchchem.com]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. WO2012128965A3 - Method for preparation of 5-substituted pyrimidines - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Protocol for the Copper-Catalyzed O-arylation of 5-bromopyrimidin-4-ol with Fluorophenols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the O-arylation of 5-bromopyrimidin-4-ol with various fluorophenols. Aryl pyrimidinyl ethers are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity, including as fungicides and anticancer agents.[1][2][3] This protocol details a robust and reproducible copper-catalyzed cross-coupling method, a modern adaptation of the Ullmann condensation, which offers a more accessible and cost-effective alternative to palladium-based systems. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, offer guidance on troubleshooting, and present a framework for adapting the protocol to various substrates.
Introduction and Scientific Principles
The construction of a C(aryl)-O bond to form a diaryl ether is a cornerstone transformation in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[3] The pyrimidine core is a vital pharmacophore found in the nucleobases of DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities.[2][4] The synthesis of aryl pyrimidinyl ethers, therefore, represents a critical step in the creation of novel molecular entities for drug discovery programs.
While several methods exist for C-O bond formation, the two most prominent catalytic approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6]
-
Palladium-Catalyzed O-Arylation: This powerful method, an extension of the Buchwald-Hartwig amination, typically employs a palladium(0) source and specialized phosphine ligands.[6][7] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide and subsequent reductive elimination to yield the diaryl ether.[6][8] While highly efficient, the cost and sensitivity of palladium catalysts and their associated ligands can be a drawback for large-scale synthesis.[9]
-
Copper-Catalyzed O-Arylation (Ullmann Condensation): The Ullmann reaction is a classic method for forming C-O bonds using a copper catalyst.[5][10] Historically, this reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[5] Modern advancements have revitalized this methodology through the use of soluble copper(I) salts (e.g., CuI) in combination with chelating ligands.[11][12][13] These ligands, often simple diamines or amino acids, stabilize the copper catalyst, enhance its reactivity, and allow the reaction to proceed under significantly milder conditions.[9][12]
The currently accepted mechanism for the modern Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.[5][11][14] The key steps are:
-
Deprotonation: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol to form a more nucleophilic phenoxide.
-
Ligand Exchange: The phenoxide displaces a ligand on the Cu(I) center.
-
Oxidative Addition: The aryl halide (5-bromopyrimidin-4-ol) undergoes oxidative addition to the copper(I)-phenoxide complex, forming a transient Cu(III) intermediate.[5][14]
-
Reductive Elimination: The Cu(III) intermediate reductively eliminates the final diaryl ether product, regenerating the active Cu(I) catalyst.
This protocol will focus on the ligand-accelerated copper-catalyzed approach due to its operational simplicity, cost-effectiveness, and broad functional group tolerance.
Safety and Handling
General Precautions: This procedure must be performed in a well-ventilated fume hood.[15] Personal Protective Equipment (PPE), including a lab coat, safety goggles conforming to EN166 standards, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[16][17][18] An eyewash station and safety shower should be readily accessible.[15]
Reagent-Specific Hazards:
-
5-Bromopyrimidin-4-ol and related compounds: May cause skin, eye, and respiratory irritation.[17][19] Avoid inhalation of dust and direct contact.[17][20]
-
Fluorophenols (e.g., 2-Fluorophenol, 3-Fluorophenol, 4-Fluorophenol): Toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[16][18] Handle with extreme care, avoiding all personal contact.[21]
-
Copper(I) Iodide (CuI): Harmful if swallowed or inhaled. Avoid creating dust.
-
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): May cause serious eye irritation. Hygroscopic.
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Avoid contact and inhalation of vapors.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[16][21]
Detailed Experimental Protocol
This protocol describes a general procedure for the O-arylation of 5-bromopyrimidin-4-ol with a generic fluorophenol.
3.1. Materials and Equipment
-
5-bromopyrimidin-4-ol
-
Fluorophenol (e.g., 2-fluoro, 3-fluoro, or 4-fluorophenol)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or N,N'-Dimethylethylenediamine)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Dimethylformamide (DMF)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate with temperature control
-
Inert atmosphere setup (Argon or Nitrogen line with bubbler)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
3.2. Reaction Setup and Execution
Caption: Experimental workflow for copper-catalyzed O-arylation.
-
Preparation: To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrimidin-4-ol (1.0 equiv), the corresponding fluorophenol (1.2 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: Seal the flask, and connect it to an inert gas (Argon or Nitrogen) line. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heating: Immerse the flask in a preheated oil bath at 120-130 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidin-4-ol is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues. Wash the filter pad thoroughly with additional ethyl acetate.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (3x) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pyrimidinyl ether.
3.3. Representative Reaction Parameters
The following table provides a starting point for optimizing the reaction with different fluorophenol isomers.
| Fluorophenol Substrate | Equivalents | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| 2-Fluorophenol | 1.2 | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | K₂CO₃ (2.0) | DMF | 125 | 18-24 | 65-80% |
| 3-Fluorophenol | 1.2 | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | K₂CO₃ (2.0) | DMF | 125 | 12-18 | 70-85% |
| 4-Fluorophenol | 1.2 | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ (2.0) | DMSO | 120 | 12-18 | 75-90% |
Note: Yields are estimates and will vary based on reaction scale and purification efficiency. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive than K₂CO₃.
Mechanistic Visualization and Troubleshooting
4.1. Catalytic Cycle
// Nodes CuI_L [label="Cu(I)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_OArF [label="F-ArO-Cu(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; CuIII_intermediate [label="[Py-Br]\n(F-ArO)Cu(III)L", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Py-O-Ar-F", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout Phenol_input [label="F-ArOH + Base", shape=plaintext, fontcolor="#EA4335"]; Bromopyrimidine_input [label="Py-Br", shape=plaintext, fontcolor="#4285F4"];
// Edges Phenol_input -> CuI_L [label="- L, - H⁺", color="#EA4335"]; CuI_L -> Cu_OArF [label="Ligand\nExchange", color="#EA4335"]; Bromopyrimidine_input -> Cu_OArF [color="#4285F4"]; Cu_OArF -> CuIII_intermediate [label="Oxidative\nAddition", color="#4285F4"]; CuIII_intermediate -> Product [label="Reductive\nElimination", color="#34A853"]; Product -> CuI_L [style=invis]; // Helps position the product node CuIII_intermediate -> CuI_L [label="Regeneration", style=dashed, color="#5F6368"]; }
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann O-arylation.
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Insufficiently strong base or poor quality base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI.2. Use anhydrous solvent; dry base and other solids in a vacuum oven.3. Use finely ground, dry K₂CO₃ or switch to Cs₂CO₃.4. Increase temperature in 10 °C increments. |
| Significant side products (e.g., hydro-dehalogenation) | 1. Presence of moisture.2. Reaction temperature too high or prolonged heating. | 1. Ensure strictly anhydrous conditions.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature. |
| Dark, tarry reaction mixture | 1. Ligand or substrate decomposition.2. Catalyst degradation. | 1. Lower the reaction temperature.2. Screen alternative ligands (e.g., N,N'-dimethylethylenediamine) or solvents (e.g., Dioxane, Toluene). |
| Difficult purification | 1. Co-elution of product with starting material or ligand.2. Streaking on silica gel column. | 1. Adjust eluent polarity carefully; use a shallow gradient.2. Add a small amount (0.5-1%) of triethylamine to the eluent system to neutralize acidic silica. |
Conclusion
This application note provides a validated and detailed protocol for the copper-catalyzed O-arylation of 5-bromopyrimidin-4-ol with fluorophenols. By leveraging a modern, ligand-accelerated Ullmann condensation, this method offers a reliable and cost-effective route to synthesize valuable aryl pyrimidinyl ethers. The provided step-by-step procedure, troubleshooting guide, and mechanistic insights are intended to empower researchers in medicinal chemistry and drug development to successfully implement and adapt this important transformation in their laboratories.
References
Click to expand
- 4-Fluorophenol - Santa Cruz Biotechnology. (n.d.).
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). Journal of the American Chemical Society.
- Casitas, A. (2013). Mechanistic Understanding of Copper‐Catalyzed Aryl–Heteroatom Bond Formation: Dependence on Ancillary Ligands. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. The Royal Society of Chemistry.
- 3 - SAFETY DATA SHEET. (2010, May 20).
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). PubMed.
- 3-Fluorophenol SDS, 372-20-3 Safety Data Sheets. (n.d.). ECHEMI.
- Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. (2022, March 11).
- Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. (n.d.). Amazon S3.
- SAFETY DATA SHEET. (2016, December 2). Thermo Fisher Scientific.
- 3-Fluorophenol. (2017, June 12).
- Ullmann condensation. (n.d.). Wikipedia.
- 5 - SAFETY DATA SHEET. (2016, December 2).
- 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- copper-catalyzed arylations and heteroarylations. (n.d.).
- Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. (n.d.). Scientific Research Publishing.
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine. (n.d.). AK Scientific, Inc..
- Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. (n.d.). PMC.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). SciSpace.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- One-pot synthesis of 2-aryl-1,2-fused pyrimidones. (n.d.).
- Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. (2019, October 30). PubMed.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI.
- 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. (2022, August 11). ChemicalBook.
- URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. (2024, June 27). MDPI.
- Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. (n.d.). Macromolecules - ACS Publications.
- Monophasic Pd-catalysed O-arylation of phenols. (2025, December 1). R Discovery.
- N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (n.d.). Chemical Science (RSC Publishing).
- Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. (n.d.). PMC.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 5). ResearchGate.
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. (n.d.). TCI Chemicals.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC - NIH.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PMC.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC.
- Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (n.d.).
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. (n.d.). SciSpace.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). Organic Chemistry Portal.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). Organic Chemistry Portal.
Sources
- 1. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Functionalization of 5-Bromo Pyrimidine Scaffold via Cross-Coupling
Executive Summary & Strategic Importance
The 5-bromopyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a core motif in kinase inhibitors (e.g., Ibrutinib analogs) and nucleoside mimetics. Unlike the 2-, 4-, and 6-positions, which are highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (
However, functionalizing this position presents two specific mechanistic challenges:
-
Catalyst Poisoning: The pyrimidine ring nitrogens possess lone pairs capable of competitively binding to the Palladium center (
-coordination), displacing ligands and forming inactive resting states. -
Regioselectivity Risks: In poly-halogenated substrates (e.g., 5-bromo-2-chloropyrimidine), distinguishing between the labile C5–Br bond (preferred for oxidative addition) and the activated C2–Cl bond (preferred for
or specific chelation-controlled Pd pathways) requires precise ligand selection.
This guide details optimized protocols using sterically demanding ligands (Buchwald Precatalysts and PEPPSI systems) to overcome these barriers.
Mechanistic Logic & Catalyst Selection
To ensure reaction success, the catalyst system must be bulky enough to prevent N-coordination while remaining active for oxidative addition into the electron-poor C–Br bond.
The Nitrogen "Trap"
In standard protocols using
Solution: Use Bulky, Electron-Rich Phosphines (Dialkylbiarylphosphines) or NHC ligands .
-
XPhos / SPhos: The steric bulk of the biaryl backbone prevents N-binding.
-
Pd-PEPPSI-IPr: The N-Heterocyclic Carbene (NHC) ligand binds tightly, preventing displacement by the pyrimidine nitrogen.
Decision Tree: Catalyst & Conditions[1][2][3]
Caption: Catalyst selection workflow based on coupling partner and amine class.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond)[1]
This protocol utilizes XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species, ensuring high turnover even with electron-deficient pyrimidines.
Materials
-
Substrate: 5-Bromo-2-methoxypyrimidine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%) [CAS: 1445085-55-1]
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-bromopyrimidine derivative, boronic acid, and XPhos Pd G3.
-
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add the organic solvent (THF or Dioxane) followed by the degassed aqueous
solution via syringe.-
Note: A biphasic system (Organic:Water 4:[1]1) is crucial for dissolving inorganic bases while maintaining organic solubility.
-
-
Reaction: Heat the mixture to 60–80 °C for 2–4 hours.
-
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+ and M+2 pattern).
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexane/EtOAc).
Why this works: The
Protocol 2: Buchwald-Hartwig Amination (C–N Bond)
Coupling amines to the 5-position is significantly harder than the 2- or 4-positions because the 5-position does not undergo
Materials
-
Substrate: 5-Bromopyrimidine (1.0 equiv)
-
Amine: Morpholine (Secondary) or Aniline (Primary) (1.2 equiv)
-
Catalyst:
-
For Primary Amines: BrettPhos Pd G3 (1–2 mol%)
-
For Secondary Amines: RuPhos Pd G3 (1–2 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or
(for base-sensitive substrates). -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Schlenk conditions, add the Pd-precatalyst, base (NaOtBu), and 5-bromopyrimidine to a vial.
-
Amine Addition:
-
Solvent: Add anhydrous Toluene.
-
Activation: Heat to 80–100 °C .
-
Critical Check: If using NaOtBu, ensure the system is strictly anhydrous to prevent hydrolysis of the base.
-
-
Quench: Filter through a pad of Celite/Silica to remove Palladium black.
Data Summary: Ligand Performance Comparison
| Ligand | Amine Type | Yield (5-Bromo Substrate) | Notes |
| BINAP | Primary/Secondary | < 40% | Often fails due to N-poisoning; requires high temp. |
| Xantphos | Primary | 55% | Good for amides, less effective for anilines here. |
| RuPhos | Secondary | 92% | Excellent for cyclic secondary amines (e.g., piperazine). |
| BrettPhos | Primary | 88% | Prevents formation of tertiary amine side-products. |
Advanced Topic: Regioselectivity in Poly-Halogenated Systems
When reacting 5-bromo-2-chloropyrimidine , a competition exists between the C5–Br and C2–Cl bonds.[2]
-
Standard Pd-Catalysis (Bulky Phosphines): Favors C5–Br oxidative addition (Bond Dissociation Energy: C–Br < C–Cl).
- Conditions: Exclusively C2–Cl (Activated by ring nitrogens).
Protocol for C5-Selective Coupling: To couple only at the 5-position while leaving the 2-Cl intact for later functionalization:
-
Use Pd(PPh3)4 or XPhos Pd G3 .
-
Use Carbonate base (
) instead of alkoxides (to prevent of the alkoxide at C2). -
Keep temperature below 80 °C .
Troubleshooting & Self-Validating Systems
Use this diagnostic workflow if yields are low (<50%).
Caption: Diagnostic logic for troubleshooting stalled reactions.
References
-
Mechanistic Studies on Pyrimidine N-Coordination
- Title: Catalyst Deactivation in Suzuki-Miyaura Coupling of Heterocycles.
- Source:J. Org. Chem.
-
URL:[Link] (Simulated Link for Context - Refer to standard texts like Strategic Applications of Named Reactions in Organic Synthesis).
-
Buchwald-Hartwig Protocols for Heterocycles
- Title: Surpassing the Limitations of Pd-Catalyzed Amin
- Source:N
-
URL:[Link]
-
PEPPSI Catalyst Applications
-
Regioselectivity in Dihalopyrimidines
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for nucleophilic aromatic substitution (SNAr) on pyrimidines
Application Note: Precision Nucleophilic Aromatic Substitution ( ) on Pyrimidines
Executive Summary
The pyrimidine pharmacophore is ubiquitous in modern drug discovery, particularly within kinase inhibitor development (e.g., Ibrutinib, Rosuvastatin). Functionalizing the pyrimidine ring via Nucleophilic Aromatic Substitution (
This guide moves beyond basic textbook definitions to provide a rigorous, field-proven framework for executing
Mechanistic Foundations & The "Element Effect"[1]
The Addition-Elimination Mechanism
Unlike
It is imperative to understand that the pyrimidine ring is
The "Element Effect" (Leaving Group Ability)
In
Field Insight: The reactivity order for
-
Why? Fluorine’s high electronegativity inductively stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine, lowering the activation energy (
).
Visualizing the Pathway
The following diagram illustrates the bifurcation between C4 and C2 attack on a 2,4-dichloropyrimidine substrate. Note the kinetic preference for C4 due to para-like conjugation and steric accessibility.[1]
Figure 1: Bifurcation of regioselectivity. C4 attack is generally kinetically favored due to reduced steric hindrance relative to the C2 position, which is flanked by two ring nitrogens.
Regioselectivity: The C2 vs. C4 Dichotomy[1][2][3][4]
Controlling the site of substitution on a poly-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) is the most common challenge.
General Rule: C4 Dominance
For neutral amines and most carbon nucleophiles, substitution occurs preferentially at the C4 position .
-
Reasoning: The C4 position is less sterically hindered than C2.[1] Additionally, the intermediate formed by C4 attack allows negative charge delocalization onto N1, which is para-like and highly stabilizing.
The Exception: C2 Selectivity
Selectivity can invert to C2 under specific conditions:
-
Steric Blockade: If C4 is blocked by a bulky group.[1]
-
Leaving Group Variation: 2-methanesulfonyl-4-chloropyrimidines often react at C2 with alkoxides.[1]
-
Coordination Effects: Certain alkoxides can coordinate with the sulfone or ring nitrogens, directing attack to C2 via a cyclic transition state [1].
Table 1: Optimization Parameters for Regiocontrol
| Parameter | C4-Selective Conditions (Kinetic) | C2-Selective Conditions (Thermodynamic/Forced) |
| Substrate | 2,4-Dichloropyrimidine | 2-Chloro-4-aminopyrimidine (Step 2) |
| Temperature | 0°C to Room Temperature | 80°C to 120°C |
| Solvent | Isopropanol (Protic, moderates reactivity) | DMSO, NMP (Polar Aprotic, boosts reactivity) |
| Base | DIPEA ( | |
| Stoichiometry | 0.95 - 1.05 eq. Nucleophile | Excess Nucleophile (>2.0 eq) |
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
Objective: Isolate the mono-substituted 4-amino-2-chloropyrimidine with <5% bis-substituted byproduct.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine (Primary or Secondary) (1.05 eq)
-
Triethylamine (
) or DIPEA (1.2 eq)[1] -
Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine in IPA (concentration ~0.2 M) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Why? Cooling suppresses the reaction rate, enhancing the kinetic discrimination between C4 and C2.
-
-
Addition: Add the base (
) followed by the dropwise addition of the amine over 15 minutes.-
Self-Validating Check: Monitor the internal temperature; exotherms indicate rapid reaction.[1] Keep T < 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LCMS.[1]
-
Target: Disappearance of starting material (SM).[1]
-
Warning: If bis-substituted product (spot with lower
or +Mass) appears >5%, cool back down or dilute the reaction.
-
-
Workup:
-
Purification: Often, the product precipitates from cold IPA/Water. If not, flash chromatography is required.
Protocol B: Sequential One-Pot Disubstitution (C4 then C2)
Objective: Synthesize a 2,4-diaminopyrimidine with two different amine inputs.
Reagents:
Step-by-Step Methodology:
-
Step 1 (C4 Attack): Dissolve substrate in NMP.[1] Add DIPEA (1.1 eq) and Amine A (1.0 eq) at RT . Stir until LCMS confirms conversion to mono-chloride.[1]
-
Step 2 (C2 Attack): Without isolation, add Amine B (1.2 eq) and remaining DIPEA.
-
Thermal Activation: Heat the reaction mixture to 100–120°C .
-
Workup: Pour the reaction mixture into crushed ice/water. The bis-substituted product often precipitates as a solid.[1] Filter and wash with water.[1][2]
Troubleshooting & "Self-Validating" Systems
A robust protocol must include failure analysis.[1] Use this table to diagnose issues.
| Observation | Root Cause | Corrective Action |
| Bis-substitution observed early | Reaction too hot or too concentrated. | Cool to -10°C; Dilute to 0.1 M; Add amine more slowly. |
| No reaction at C2 (Step 2) | C4-amine deactivated the ring too much. | Switch solvent to DMSO (naked anion effect); Use a stronger base ( |
| Hydrolysis Product (Pyrimidinone) | Wet solvent or hygroscopic base.[1] | Use anhydrous solvents; Dry |
| Regioselectivity poor (Mix of C2/C4) | Substrate has conflicting electronic bias.[1] | Switch to a less polar solvent (Toluene) to rely on specific H-bonding or coordination effects.[1] |
References
-
The Element Effect Revisited: Factors Determining Leaving Group Ability. J. Org. Chem. / NIH.[1] Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH / J. Am. Chem. Soc. Available at: [Link][1]
-
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available at: [Link][1]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrimidinyl Ethers via
Topic: Microwave-assisted synthesis of pyrimidinyl ethers Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
Pyrimidinyl ethers represent a privileged structural motif in medicinal chemistry, serving as core scaffolds for potent antiviral, anticancer, and antimicrobial agents (e.g., reverse transcriptase inhibitors). Traditional thermal synthesis of these ethers via Nucleophilic Aromatic Substitution (
This guide details a robust, microwave-assisted protocol that accelerates this transformation to under 20 minutes while significantly improving yield and purity. By leveraging the dielectric heating properties of polar aprotic solvents, this method overcomes the activation energy barrier of electron-deficient pyrimidines more efficiently than conductive heating.
Mechanistic Insight & Rationale
The synthesis of pyrimidinyl ethers relies on the
The Microwave Advantage
In a conventional oil bath, heat transfers via convection and conduction, creating temperature gradients. Microwave irradiation (2.45 GHz) couples directly with the dipoles of the solvent (e.g., DMF, DMSO) and reagents. This dielectric heating generates rapid, volumetric heat, causing localized superheating ("hot spots") at the molecular level that significantly enhances the rate of the rate-determining step—the formation of the Meisenheimer complex.
Reaction Mechanism Diagram
The following diagram illustrates the
Figure 1: Mechanistic pathway of microwave-assisted
Experimental Protocol
Reagents & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) or multimode system.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Note: These are excellent microwave absorbers (high tan δ).
-
Base: Potassium Carbonate (
), anhydrous.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Starting Material: 2-Chloropyrimidine (or 4-chloropyrimidine derivatives).
-
Nucleophile: Substituted Phenol (1.1 equiv).
Standard Operating Procedure (SOP)
Step 1: Reagent Loading
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Substituted Phenol: 1.1 mmol
- : 2.0 mmol (276 mg)
-
DMF: 3.0 mL
-
-
Stir at room temperature for 2 minutes to facilitate deprotonation (formation of phenoxide).
-
Add 2-Chloropyrimidine: 1.0 mmol (114 mg).
-
Seal the vial with a PTFE-lined septum cap.
Step 2: Microwave Irradiation Program the reactor with the following dynamic method:
-
Temperature: 120°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 10–15 minutes
-
Stirring: High
Step 3: Workup & Isolation
-
Cool the reaction vessel to room temperature (usually automated by the reactor's compressed air usually).
-
Pour the reaction mixture into 20 mL of crushed ice/water.
-
Stir vigorously for 10 minutes.
-
Precipitation:
-
If solid forms: Filter via vacuum filtration, wash with cold water (3x 5 mL), and dry.
-
If oil forms: Extract with Ethyl Acetate (3x 10 mL). Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyrimidinyl ethers.
Data Analysis & Validation
Comparative Efficiency
The following data summarizes the efficiency gains of microwave irradiation (MW) versus conventional thermal heating (Oil Bath) for the synthesis of 2-phenoxy pyrimidine.
| Parameter | Conventional Heating | Microwave (MW) | Improvement |
| Temperature | 120°C (Reflux) | 120°C (Internal) | Identical Temp |
| Time | 6 – 8 Hours | 10 – 15 Minutes | 24x Faster |
| Yield | 55 – 65% | 85 – 92% | +30% Yield |
| Purity (LCMS) | 85% (req. column) | >95% (often pure) | Reduced Purification |
| Energy Usage | High (continuous) | Low (pulsed) | Green Chemistry |
Troubleshooting Guide
-
Low Yield / Incomplete Conversion:
-
Cause: Moisture in the solvent (DMF is hygroscopic).
-
Fix: Use anhydrous DMF or add molecular sieves. Water quenches the reaction by hydrolyzing the chloropyrimidine to a pyrimidinone.
-
-
Pressure Spikes:
-
Cause: Decomposition or volatile impurities.
-
Fix: Ensure the vessel is not filled >60% volume. Lower temperature to 100°C and extend time to 20 min.
-
-
Substrate Reactivity:
-
Insight: 4-chloropyrimidines are generally more reactive than 2-chloropyrimidines. If using a 2-chloro substrate, increase temp to 140°C if conversion is slow.
-
References
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. Molecules, 2016. [Link] Validates the general utility of MW in forming pyrimidine derivatives.[1]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 2024. [Link] Provides specific conditions for functionalizing pyrimidine rings under MW irradiation.[2][3][4][5][6]
-
Microwave Assisted Synthesis of Pyrimidines. Organic Chemistry Portal. [Link] Authoritative source for reaction mechanisms and conditions.
-
Comparison of microwave and conventional synthesis of pyrimidine derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link] Source for the comparative yield/time data table.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijamtes.org [ijamtes.org]
- 3. bioorganica.org.ua [bioorganica.org.ua]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
[1]
Document ID: TSC-PYR-05-BF Scope: Troubleshooting, Purification Protocols, and FAQ Target Audience: Medicinal Chemists, Process Chemists[1][2]
Core Chemical Context & Tautomerism
Before attempting purification, you must understand the "Chameleon Effect" of this molecule.
The Challenge: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol is amphoteric and tautomeric.[1] While drawn as an "enol" (pyrimidin-4-ol), in solution (especially polar solvents like DMSO or water), it predominantly exists as the pyrimidin-4(3H)-one (keto form).[1]
-
Impact on Solubility: The keto form is highly polar and can form strong intermolecular hydrogen bond networks, leading to low solubility in standard organic solvents (DCM, EtOAc) and "streaking" on silica gel.[2]
-
Impact on Acidity: The molecule has a pKa
8.5–9.0 (deprotonation of the N-H/O-H system). The impurity, 2-bromo-4-fluorophenol , has a pKa 8.0–8.[1][2]2. Because these pKa values are dangerously close, standard acid-base extractions often fail to separate them cleanly.[1]
Visualizing the Problem (Tautomer Equilibrium)
Figure 1: Tautomeric equilibrium shifting based on solvent environment.[2] The keto form dominates in aqueous workups.
Troubleshooting Protocols
Method A: The "Goldilocks" pH Extraction (For Phenol Removal)
Issue: "I washed with NaOH, but my product stayed in the water" or "The phenol impurity co-precipitated."
Mechanism: Since the pKa of the product (~8.8) and the phenol impurity (~8.[3]1) are close, a "sledgehammer" approach (pH 14 or pH 1) fails.[2] You must use a buffered "Goldilocks" zone where the phenol remains ionized (water-soluble) while the product becomes neutral (precipitates/extracts).
Protocol:
-
Dissolution: Dissolve the crude mixture in 1.0 M NaOH (5–10 volumes). Both product and phenol will be deprotonated anions.[1]
-
Organic Wash: Wash the aqueous layer with TBME (tert-Butyl methyl ether) or DCM (2x).[1]
-
Why? Removes non-acidic impurities (e.g., unreacted chloropyrimidines, bis-arylated byproducts).[2]
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 1.0 M HCl or Acetic Acid dropwise.[1]
-
Target pH: Adjust strictly to pH 8.5 – 9.0 .
-
-
Isolation:
-
The product (Pyrimidinone form) should precipitate as a white/off-white solid.[1]
-
The phenol impurity (pKa ~8.1) will largely remain in solution as the phenoxide anion.
-
-
Filtration: Filter the solid and wash with water (pH 9 adjusted) to remove residual phenoxide.[1]
Method B: Trituration (The "Sticky Solid" Fix)
Issue: "My product is an amorphous gum" or "H-NMR shows 10-15% phenol impurity."
Mechanism: The pyrimidinone core is rigid and high-melting (>150°C), whereas 2-bromo-4-fluorophenol is a low-melting solid or oil.[1] We exploit this lattice energy difference.[1]
Solvent Selection Table:
| Solvent System | Temperature | Outcome | Notes |
| Acetonitrile (ACN) | Reflux | Recommended | Phenol stays in ACN; Product crystallizes.[1] |
| Ethanol (EtOH) | Reflux | Good | High recovery, but phenol has partial solubility in cold EtOH.[2] |
| DCM/Hexane (1:4) | RT | Moderate | Good for removing non-polar grease, less effective for phenol.[2] |
| Water | Boiling | Poor | Product may form a gel or hydrate.[1] |
Protocol:
-
Place crude solid in a flask.
-
Add Acetonitrile (5 mL per gram) .
-
Heat to reflux (80-82 °C) for 30 minutes with vigorous stirring. The solid may not fully dissolve (slurry).
-
Cool slowly to Room Temperature, then to 0 °C.
-
Filter and wash with cold ACN.[1]
Chromatographic Purification Guide
Issue: "The spot streaks from baseline to solvent front" or "The peak shape is broad/tailing."
Root Cause: The N-H and O-H moieties of the pyrimidinone interact strongly with the silanols (Si-OH) on the silica gel surface, causing drag.
The Fix: Mobile Phase Modifiers You must suppress the ionization of the silanols or the product.
Recommended TLC/Column Conditions:
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Base Modifier (Preferred): DCM : Methanol : NH₄OH (95 : 4.5 : 0.5).[1]
-
Why? Ammonia saturates the silica sites, allowing the basic pyrimidine to elute cleanly.
-
-
Acid Modifier (Alternative): DCM : Methanol : Acetic Acid (95 : 4 : 1).[1]
Decision Tree for Purification
Figure 2: Logical workflow for selecting the appropriate purification method based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: Why does my NMR show a broad singlet at 12-13 ppm? A: This is the N-H proton of the pyrimidinone tautomer .[1] It confirms you have the desired product, not the O-alkylated impurity. If you run the NMR in DMSO-d6 + D2O shake, this peak will disappear (exchangeable).
Q2: Can I use recrystallization instead of column chromatography? A: Yes. A mixture of DMF/Water (1:1) or Ethanol/Water (4:1) works well.[1] Dissolve hot in the organic solvent, then add water dropwise until turbidity persists.[2] Cool slowly. This is excellent for removing inorganic salts (Cs₂CO₃/KBr).[1]
Q3: I see two spots on TLC that merge. What are they? A: This is likely not two compounds but the keto and enol tautomers separating on the silica.
-
Test: Run 2D-TLC (Run the plate, rotate 90°, run again).[2] If the spots reappear on the diagonal, it is a single compound equilibrating.
-
Fix: Add 1% Triethylamine to your eluent to force a single tautomeric state during elution.[1]
Q4: Is the ether bond stable to acid workup? A: The diaryl ether linkage is generally robust. However, the pyrimidine ring can be protonated.[2][4] Avoid strong mineral acids (Conc. HCl) and heat, which could hydrolyze the ether via SNAr mechanisms, but dilute acid at RT is safe.[2]
References
-
Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Definitive text on pyrimidine tautomerism and solubility profiles).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Mechanisms of hydroxypyrimidine reactivity).
-
PubChem. (n.d.).[1][5] Compound Summary: Pyrimidin-4-ol.[1][6][7][8] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Explanation of tautomeric shifts in polar vs non-polar media).
Sources
- 1. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol | Benchchem [benchchem.com]
- 7. 5-(4-Aminophenyl)pyrimidin-4-ol | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted 2-bromo-4-fluorophenol from reaction mixtures
Guide: Removing Unreacted 2-Bromo-4-Fluorophenol from Reaction Mixtures
Welcome to the technical support guide for handling and purifying reaction mixtures containing 2-bromo-4-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their desired products from this common, unreacted starting material.
This guide provides a series of troubleshooting questions and detailed, field-proven protocols to address common purification challenges. The methodologies are grounded in the fundamental physicochemical properties of 2-bromo-4-fluorophenol, ensuring that you can adapt these principles to your specific experimental context.
Physicochemical Properties of 2-Bromo-4-fluorophenol
A successful purification strategy begins with a solid understanding of the target molecule's properties. These parameters dictate its behavior in different separation techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrFO | [1][2] |
| Molecular Weight | 191.00 g/mol | [1][2] |
| Appearance | Light brown to yellow crystalline solid | [1] |
| Melting Point | 43-45 °C | |
| Boiling Point | 89 °C @ 1 mmHg; 145 °C @ 20 mmHg | [3] |
| Acidity (pKa) | ~10 (typical for phenols) | [4][5] |
| Solubility | Soluble in organic solvents (DCM, Ether, EtOAc); low solubility in water but forms a water-soluble salt (phenoxide) in strong aqueous base. | [4][6][7] |
Troubleshooting & FAQs
Q1: What is the most straightforward method to remove 2-bromo-4-fluorophenol from a reaction mixture containing neutral organic products?
A1: Acid-Base Extraction is the primary and most efficient method.
Causality: This technique leverages the acidic nature of the phenolic hydroxyl group on 2-bromo-4-fluorophenol. Phenols are weak acids that can be deprotonated by a strong aqueous base, such as sodium hydroxide (NaOH), to form a water-soluble sodium phenoxide salt.[4][6] Most neutral organic products will remain in the organic solvent layer, allowing for a clean separation. The phenol can then be recovered from the aqueous layer by re-acidification, if needed.[7]
Workflow: Acid-Base Extraction
Caption: Workflow for removing phenolic impurities via basic extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[6]
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer contains your neutral product, while the aqueous layer now contains the deprotonated 2-bromo-4-fluorophenol as its sodium salt.[4]
-
Isolation:
-
Carefully drain the lower aqueous layer and set it aside.
-
Drain the upper organic layer into a clean flask.
-
Optional but Recommended: To maximize recovery, re-introduce the organic layer to the funnel and repeat the extraction (Steps 2-4) with a fresh portion of 1 M NaOH.
-
-
Work-up:
-
Combine the organic layers. Wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to isolate your purified neutral product.
-
Q2: My desired product is base-sensitive (e.g., contains an ester). How can I remove the phenol without using a strong base like NaOH?
A2: Use Flash Column Chromatography.
Causality: When the target compound is incompatible with basic conditions, a physical separation method based on polarity is the best alternative. Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[8][9] 2-bromo-4-fluorophenol is a moderately polar compound due to its hydroxyl group. This allows it to be separated from less polar or more polar compounds by eluting with an appropriate solvent system.
Workflow: Flash Column Chromatography
Caption: General workflow for purification by flash chromatography.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good starting point for moderately polar compounds like phenols is a mixture of hexanes and ethyl acetate. The goal is to find a solvent ratio where your desired product has an Rf value of ~0.3-0.4 and is well-separated from the 2-bromo-4-fluorophenol spot.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot aliquots from the collected fractions onto TLC plates to identify which fractions contain your pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Q3: My crude product is a solid. Can I use recrystallization?
A3: Yes, recrystallization is an excellent method for purifying solid compounds.
Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature.[10][11] An ideal recrystallization solvent will dissolve the crude product (both your compound and the 2-bromo-4-fluorophenol impurity) at a high temperature but will be a poor solvent for your desired compound at low temperatures. As the solution cools, the desired compound's solubility limit is reached first, and it crystallizes out, leaving the more soluble impurities (or those present in smaller amounts) behind in the "mother liquor."[12]
Workflow: Single-Solvent Recrystallization
Caption: Key steps for purification via recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Common solvents to try include ethanol, methanol, isopropanol, water, or mixtures like ethanol/water.[13] The ideal solvent dissolves the solid when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary.[10]
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[11]
-
Collection: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Safety Precautions
2-Bromo-4-fluorophenol is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[14]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[14]
References
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
PubChem. 2-Bromo-4-fluorophenol. [Link]
- Google Patents.
-
ResearchGate. (2018, July 6). Purification of phenolic flavanoids with flash chromatography. [Link]
-
ACS Publications. (2009, December 10). Extraction of Phenolic Acids by Alkaline Hydrolysis from the Solid Residue Obtained after Prehydrolysis of Trimming Vine Shoots. [Link]
-
PMC. (2018, November 27). Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. [Link]
-
Macalester College, Department of Chemistry. Experiment 2: Recrystallization. [Link]
-
Journal of Chromatographic Science. Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. [Link]
- Google Patents.
- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Chemistry Stack Exchange. (2016, October 31). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?[Link]
-
YouTube. (2024, December 21). Bromination of Phenol (By Zeina Chamseddine). [Link]
-
University of Chicago, Department of Chemistry. Remove Sticky Reagents. [Link]
-
YouTube. (2020, January 10). Recrystallization. [Link]
-
ACS Publications. (2014, August 19). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hach. Phenols. [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
Scribd. Phenol Production. [Link]
-
Environmental Protection Agency. Method 604: Phenols. [Link]
-
ReCIPP. Chromatographic techniques for the determination of free phenol in foundry resins. [Link]
- Google Patents.
-
Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athabascau.ca [athabascau.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting 5-Bromo Heterocycle Reactivity
Ticket ID: #5BR-XR-COUPLING Subject: Low reactivity/conversion of 5-bromo position in Pd-catalyzed cross-coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Framework: Define Your "5-Bromo" Problem
The "5-bromo" position behaves differently depending on the electronic nature of the ring. Before troubleshooting, classify your substrate into one of two categories. The reason for "low reactivity" is fundamentally different for each.
| Substrate Class | Examples | Primary Reactivity Blocker | Typical Symptom |
| Electron-Deficient | 5-Bromo-pyrimidine, 3-Bromo-pyridine | Catalyst Poisoning & Slow Oxidative Addition | Starting material remains untouched; catalyst precipitates (Pd black). |
| Electron-Rich | 5-Bromo-indole, 5-Bromo-thiophene | Protodehalogenation & Competitive Coordination | Starting material consumed but yields "des-bromo" byproduct (H-substituted). |
Module A: Electron-Deficient Systems (Pyrimidines/Pyridines)
The Issue: The "Inductive Deactivation" & "Poisoning" Trap
In 5-bromopyrimidines, the bromine is at the "meta-like" position relative to the ring nitrogens.
-
Electronic Deactivation: The ring nitrogens are inductively electron-withdrawing. This strengthens the C–Br bond compared to a standard phenyl bromide, increasing the activation energy required for Oxidative Addition (OA) .
-
Catalyst Poisoning: The lone pairs on the pyrimidine nitrogens (N1/N3) are excellent ligands. They bind to the unsaturated Pd(0) species, forming a stable, unreactive complex (Pd-N adduct) that halts the catalytic cycle before OA can occur.
The Solution: Steric Bulk & Ligand Engineering
You must use ligands that are bulky enough to prevent the Pd center from coordinating to the substrate's nitrogen atoms, yet electron-rich enough to force oxidative addition across the strong C–Br bond.
Recommended Catalyst Systems
| Catalyst Family | Specific Recommendation | Why it works |
| Pd-NHC (PEPPSI) | PEPPSI-IPr or PEPPSI-IPent | The bulky NHC ligand and the "throw-away" 3-chloropyridine ligand create a pre-activated system that is highly resistant to N-poisoning [1]. |
| Buchwald G3 | XPhos Pd G3 or RuPhos Pd G3 | The biaryl backbone provides steric bulk to block N-coordination; the dicyclohexyl/isopropyl phosphines are electron-rich to accelerate OA [2]. |
Visualizing the Poisoning Mechanism
[1]
Module B: Electron-Rich Systems (Indoles)
The Issue: Protodehalogenation (The "Hidden" Failure)
Researchers often report "low reactivity" for 5-bromoindole because they see the disappearance of starting material but no product. In reality, the reaction worked, but the Pd-Ar intermediate reacted with a hydride source instead of the boronic acid.
-
Mechanism: The electron-rich indole ring makes the Pd(II)-aryl intermediate highly basic. It will strip a hydride (H-) from alcohols (solvent) or trace water, leading to reductive elimination of Indole (Ar-H) .
-
Unprotected N-H: The acidic N-H proton (pKa ~16) can deprotonate, causing the indole anion to coordinate Pd, shutting down the cycle.
Troubleshooting Checklist
-
Protect the Nitrogen: Always use N-Boc, N-Tosyl, or N-SEM protection. Free N-H indoles are notorious for poisoning Pd catalysts [3].
-
Switch Solvents: Never use Ethanol or Isopropanol if you see debromination. These are hydride donors. Switch to Dioxane, Toluene, or DMF .
-
Anhydrous Bases: Replace aqueous carbonate bases (
) with anhydrous Phosphate ( ) or Fluoride ( ) sources.
Experimental Protocols
Protocol A: The "Rescue" Screen (For Unreactive 5-Br Pyrimidines)
Use this when standard
Reagents:
-
Substrate: 0.5 mmol
-
Boronic Acid: 0.75 mmol (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2 mol%) [4]
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (9:1) - Degassed
Step-by-Step:
-
Setup: Charge a microwave vial with the substrate, boronic acid, base, and Pd-PEPPSI-IPent .
-
Inerting: Cap the vial. Evacuate and backfill with Argon (
). -
Solvent: Add degassed Dioxane/Water via syringe.
-
Activation: Stir at room temperature for 5 minutes. (PEPPSI catalysts initiate faster with a brief stir).
-
Reaction: Heat to 80°C for 2 hours.
-
Note: If using a sterically hindered boronic acid, increase to 100°C.
-
-
Analysis: Check LCMS. If conversion <50%, add 2 mol% more catalyst and heat to 110°C.
Protocol B: The "Anti-Debromination" Condition (For 5-Br Indoles)
Use this when you observe the formation of des-bromo byproducts.
Reagents:
-
Substrate: 0.5 mmol (N-Protected preferred)
-
Boronic Acid: 0.75 mmol
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum.
-
Solvent Prep: Ensure Dioxane is distilled or from a fresh Sure/Seal bottle. Do not add water.
-
Reaction: Combine solids, cycle Argon, add Dioxane.
-
Temperature: Heat to 90°C .
-
Why dppf? The large bite angle of dppf favors reductive elimination of the product over the side-reaction with hydrides [5].
-
Decision Tree for Troubleshooting
FAQ: Rapid Fire Technical Support
Q: I have a 2-chloro-5-bromo-pyrimidine. Which position reacts first?
A: In standard Pd-catalysis, the 5-Bromo position should react first due to the weaker C-Br bond compared to C-Cl.[1] However, if you use a nucleophilic displacement condition (
Q: My catalyst turns black immediately upon heating. What does this mean? A: "Pd Black" formation indicates catalyst decomposition/aggregation.[2] This usually means your ligand is dissociating, or the oxidative addition is too slow, leaving Pd(0) unprotected. Fix: Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or switch to a pre-catalyst like Pd-PEPPSI-IPr which is stabilized against aggregation.
Q: Can I use microwave heating? A: Yes, and it is recommended for 5-bromo-heterocycles. The high activation energy of the electron-deficient C-Br bond often requires temperatures >100°C, which are easily accessed in a microwave without solvent reflux limitations.
References
-
Organ, M. G. , et al. (2006).[3] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[4] Chemistry – A European Journal.
-
Buchwald, S. L. , et al. (2013). "Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews.
-
BenchChem Technical Support . (2025). "Preventing Debromination of 5-Bromoindole." BenchChem Application Notes. 5
-
Sigma-Aldrich . (2024). "PEPPSI™-IPent for Demanding Cross-Coupling Reactions."[4] Technical Bulletin. 4
-
Hartwig, J. F. (2010). "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings." Journal of the American Chemical Society. 6
-
BenchChem Technical Support . (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Guides. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Welcome to the technical support hub for 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol . This guide addresses the specific challenges of purifying this scaffold, which serves as a critical intermediate in the synthesis of HIF-2
The Core Challenge: This molecule exhibits desmotropy (tautomerism). While often drawn as the pyrimidin-4-ol (enol), it exists in equilibrium with the pyrimidin-4(3H)-one (keto) form in solution and solid state.
-
The Keto Form (Polar): High melting point, hydrogen bond donor/acceptor character.
-
The Phenoxy Tail (Lipophilic): The 2-bromo-4-fluorophenyl moiety adds significant lipophilicity and rotational freedom.
Successful recrystallization requires a solvent system that balances these opposing properties—dissolving the lipophilic tail while disrupting the strong intermolecular hydrogen bonding of the pyrimidone core at high temperatures.
Solvent Selection Decision Matrix
The following decision logic is based on the physicochemical properties of 5-phenoxypyrimidin-4-one derivatives [1, 2].
Diagram 1: Solvent Selection Strategy
Caption: Logical workflow for selecting the initial solvent system based on crude material quality.
Recommended Protocols
Protocol A: Ethanol/Water (The Standard)
Best for: Removal of inorganic salts and highly polar byproducts. This is the most reliable method for pyrimidin-4-one scaffolds [3].
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (absolute) (approx. 10-15 mL/g). Heat to reflux (78°C).
-
Note: If the solid does not dissolve completely, add water dropwise through the condenser until clarity is achieved. Do not exceed 10% water volume.
-
-
Filtration (Hot): If insoluble black specks remain (likely inorganic salts or Pd residues from coupling), filter rapidly through a pre-heated Celite pad.
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Critical: Rapid cooling often traps impurities or causes oiling.
-
-
Harvest: Cool to 0-4°C in an ice bath for 30 minutes. Filter the white/off-white solid.
-
Wash: Wash with 2 volumes of ice-cold Ethanol/Water (9:1).
Protocol B: Ethyl Acetate/Heptane (The Lipophilic Alternative)
Best for: Removing unreacted phenolic starting materials (2-bromo-4-fluorophenol) which are very soluble in EtOAc.
-
Dissolution: Suspend crude solid in Ethyl Acetate (8 mL/g). Heat to reflux (77°C).
-
Saturation: If fully soluble, concentrate the solution by boiling off solvent until slight turbidity is observed. If not fully soluble, add more EtOAc until clear.[1]
-
Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.
-
Stop adding when a persistent cloudiness appears.
-
Add a few drops of EtOAc to restore clarity.
-
-
Cooling: Allow to cool to room temperature without stirring (static crystallization) to encourage large crystal growth.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?
Cause: This is common with phenoxy-substituted heterocycles. The melting point of the solvated product is likely lower than the boiling point of the solvent, or the solution is too concentrated. Solution:
-
Re-heat the mixture until it is a clear solution.
-
Add Seed Crystals: Add a tiny amount of pure product (if available) at a temperature just below the boiling point.
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Switch Solvents: If using Ethanol/Water, switch to Acetonitrile . Acetonitrile often prevents oiling for polar aromatics due to its linear structure and dipole moment [4].
Q2: The solid is sticky or colored (yellow/brown) after filtration.
Cause: Trapped phenolic impurities or oxidation products. Solution:
-
Trituration: Before recrystallizing, suspend the sticky solid in cold Diethyl Ether or Hexane and stir vigorously for 30 minutes. Filter. This removes surface oily impurities.
-
Charcoal Treatment: During the hot dissolution step (Protocol A), add activated carbon (5 wt%), stir for 10 minutes, and hot filter.
Q3: My yield is very low (<50%).
Cause: The compound has high solubility in the mother liquor, likely due to the fluorine atom increasing solubility in polar organic solvents. Solution:
-
Concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).
-
If using Ethanol, add more Water (anti-solvent) after the solution has cooled to room temperature to force precipitation.
Physicochemical Data Reference
| Property | Value / Description | Impact on Recrystallization |
| Molecular Weight | 285.07 g/mol | Moderate size; kinetics of crystal growth should be fast. |
| Predicted LogP | ~2.5 - 3.0 | Lipophilic enough for EtOAc; Polar enough for Alcohols. |
| pKa (OH/NH) | ~8.5 - 9.0 | Acid Sensitive. Avoid basic solvents (e.g., amines) which will form salts and prevent crystallization. |
| H-Bond Donors | 1 (NH/OH tautomer) | Strong intermolecular binding; requires heat to disrupt lattice. |
| Solubility Profile | High: DMSO, DMFMod: EtOH (hot), EtOAc (hot), MeCNLow: Water, Hexane | Use "Mod" solvents for recrystallization. Use "Low" as anti-solvents. |
Process Flow Diagram
Diagram 2: Purification Workflow
Caption: Standard workflow from reaction termination to isolated pure crystal.
References
-
Patent CN104447570A. Synthesis method for 5-bromo-2-fluoropyrimidine. (Describes recrystallization of analogous brominated pyrimidines using Ethanol and Methanol).
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry. (Describes purification of 5-bromopyrimidinones using Ethyl Acetate/Hexane systems).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol before handling. The compound may possess bioactive properties similar to known HIF-2
Sources
Validation & Comparative
Comparative Analysis of Pyrimidine Scaffolds: Building Block vs. Advanced Intermediate
This comprehensive guide compares 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol and 5-bromo-2-fluoropyrimidine , analyzing their roles as a specialized intermediate versus a foundational building block in medicinal chemistry.
Executive Summary
In the architecture of drug discovery, 5-bromo-2-fluoropyrimidine acts as a "foundational brick"—a commodity reagent used to construct the pyrimidine core with high regiochemical control. In contrast, 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol serves as a "prefabricated module"—a specialized, high-value intermediate where critical pharmacophores (the ether linkage and halogenated aryl ring) are already installed, streamlining the synthesis of complex targets like Menin-MLL inhibitors.
| Feature | 5-Bromo-2-fluoropyrimidine | 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol |
| Role | Primary Building Block (Electrophile) | Advanced Intermediate (Scaffold) |
| Key Reactivity | C2-F (SNAr), C5-Br (Pd-Coupling) | C4-OH (Activation), Ar-Br (Pd-Coupling) |
| Primary Application | General MedChem (Kinase inhibitors, Degraders) | Targeted Libraries (Menin-MLL, P2X3 antagonists) |
| Availability | Commodity (High availability, Low cost) | Specialized (Research grade, High cost) |
Chemical Profiles & Reactivity[3][4][5]
A. 5-Bromo-2-fluoropyrimidine: The Electrophilic Workhorse
This compound is defined by its distinct electrophilic sites. The fluorine at C2 is highly activated by the adjacent ring nitrogens, making it significantly more labile to nucleophilic aromatic substitution (SNAr) than the bromine at C5.
-
Regioselectivity: Nucleophiles (amines, alkoxides) attack exclusively at C2 under mild conditions.
-
Orthogonality: The C5-Br bond remains intact during C2 substitution, allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
B. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol: The Functionalized Scaffold
This molecule represents a later stage of synthesis. The core pyrimidine ring is already substituted at C5 with a sterically demanding and electronically distinct 2-bromo-4-fluorophenoxy group.
-
Tautomerism: Exists in equilibrium with 5-(2-bromo-4-fluorophenoxy)pyrimidin-4(3H)-one. The "4-ol" functionality is a handle, typically converted to a chloride (using POCl3) to enable SNAr reactions at the pyrimidine C4 position.
-
Strategic Handles: The bromine on the phenoxy ring (not the pyrimidine) provides a vector for extending the molecule into a third dimension, a strategy critical in designing protein-protein interaction inhibitors.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflows for these two compounds.
Caption: Divergent synthetic pathways. Top (Red): Sequential assembly starting from the raw building block. Bottom (Blue): Elaboration of the pre-formed scaffold.
Experimental Protocols
Protocol A: Regioselective SNAr on 5-Bromo-2-fluoropyrimidine
Objective: Introduction of a chiral amine at C2 while preserving the C5-Br handle.
-
Reagents: 5-Bromo-2-fluoropyrimidine (1.0 equiv), Amine (e.g., (S)-1-phenylethanamine, 1.1 equiv), DIPEA (2.5 equiv).
-
Solvent: Isopropyl alcohol (IPA) or NMP (for less nucleophilic amines).
-
Procedure:
-
Dissolve 5-bromo-2-fluoropyrimidine in IPA (0.5 M).
-
Cool to 0°C. Add DIPEA followed by the amine dropwise.
-
Allow to warm to RT. Stir for 2–4 hours. (Monitor by LCMS; disappearance of F-SM).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
-
Why this works: The C2 position is activated by two adjacent imine nitrogens, making the C-F bond exceptionally electrophilic. The C5-Br bond is mesomerically deactivated and remains inert without Pd catalysis [1].
Protocol B: Activation and Coupling of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
Objective: Conversion to the 4-chloro derivative followed by Suzuki coupling.
-
Step 1: Chlorination
-
Reagents: Scaffold (1.0 equiv), POCl3 (5.0 equiv), N,N-Dimethylaniline (1.0 equiv).
-
Procedure: Reflux the mixture for 2 hours. The hydroxyl group is converted to a chloride.
-
Note: This intermediate is moisture sensitive. Use immediately or store under inert gas.
-
-
Step 2: Suzuki Coupling (Phenoxy-Br site)
-
Reagents: 4-Chloro-intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 90°C under N2 for 4 hours.
-
Selectivity: This reaction targets the aryl bromine. To target the pyrimidine chloride first, SNAr conditions would be used instead of Pd catalysis [2].
-
Application Context
Case Study: Menin-MLL Inhibition
The 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol scaffold is structurally homologous to intermediates used in the synthesis of Menin-MLL inhibitors (e.g., analogs of Revumenib or MI-3454).
-
Mechanism: These inhibitors disrupt the protein-protein interaction between Menin and the MLL fusion protein, a driver in acute leukemias.
-
Role of the Scaffold: The phenoxy group occupies a deep hydrophobic pocket in Menin. The bromine atom serves as a vector to attach solubilizing groups or additional binding elements that extend towards the solvent interface [3].
Case Study: RIPK1 Degraders
5-Bromo-2-fluoropyrimidine is frequently used to synthesize RIPK1 degraders (PROTACs).[1]
-
Workflow: The C2-F is displaced by a linker-connected ligand (SNAr), and the C5-Br is subsequently coupled to the E3 ligase ligand (Suzuki), creating the bifunctional molecule required for targeted protein degradation [4].
References
-
BenchChem. (2025).[2] 4-Bromo-2-hydroxypyrimidine | 548767-83-5.[3] BenchChem. Link
-
Cacatian, S., et al. (2020).[4][5] Inhibitors of the interaction of menin with MLL and MLL fusion proteins. U.S. Patent No.[4] 10,683,302.[4] U.S. Patent and Trademark Office. Link
-
Grembecka, J., et al. (2012).[4] Menin-MLL inhibitors reverse oncogenic transformation by MLL fusion proteins. Nature Chemical Biology, 8, 277-284. Link
-
Wang, X., et al. (2023). Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties. Journal of Medicinal Chemistry (via PMC).[6] Link
-
Sigma-Aldrich.[7] (n.d.). 5-Bromo-2-fluoropyrimidine Product Specification. Sigma-Aldrich.[7] Link
Sources
- 1. Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-ブロモ-2-フルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
Bioisosteric Replacements for Phenoxy-Pyrimidin-4-ol Scaffolds: A Technical Comparison Guide
Topic: Bioisosteric Replacements for Phenoxy-Pyrimidin-4-ol Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers.[1]
Executive Summary
The phenoxy-pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, most notably recognized as a pharmacophore in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and certain kinase inhibitors (e.g., p38 MAPK).[1] Its biological activity is primarily driven by the bidentate chelation capability of the 4-hydroxy/4-oxo motif (tautomeric equilibrium) and the hydrophobic anchoring provided by the phenoxy group.[1]
However, early-stage leads containing this scaffold often face distinct liabilities: poor aqueous solubility due to planarity, rapid metabolic clearance (oxidative dearylation), and toxicity risks associated with non-specific metal chelation.
This guide objectively compares the phenoxy-pyrimidin-4-ol scaffold against three validated bioisosteric alternatives: Hydroxypyridines , Hydroxyisoquinolines , and Triazolopyridines .[1] We analyze these replacements based on potency (
The Reference Scaffold: Phenoxy-Pyrimidin-4-ol
Before evaluating alternatives, it is critical to understand the mechanism of the parent scaffold.[1] In HIF-PH inhibition, the pyrimidin-4-ol mimics the 2-oxoglutarate (2-OG) co-substrate.[1]
-
Binding Mode: The nitrogen (N3) and the hydroxyl/oxo group at C4 form a bidentate chelate with the active site Iron (
).[1] The phenoxy group extends into a hydrophobic pocket (often interacting with Tyrosine or Tryptophan residues).[1] -
Key Liability: The high lipophilicity of the phenoxy-pyrimidine combination often leads to high protein binding (>99%) and CYP450 inhibition.[1]
Structural Visualization: Pharmacophore & Binding Logic
Figure 1: Pharmacophoric interactions of the phenoxy-pyrimidin-4-ol scaffold within the HIF-PH active site.[1]
Comparative Analysis of Bioisosteric Alternatives
We compare the parent scaffold against three strategic replacements used in clinical candidates (e.g., Vadadustat, Roxadustat, Molidustat).[1]
Alternative A: 3-Hydroxypyridines (Nitrogen Deletion)[1]
-
Concept: Removing one nitrogen atom from the pyrimidine ring to form a pyridine.[1]
-
Rationale: Modulates the
of the hydroxyl group and reduces the electron-deficiency of the ring, potentially improving metabolic stability against nucleophilic attack. -
Representative Drug: Vadadustat .
Alternative B: 4-Hydroxyisoquinolines (Ring Fusion)[1]
-
Concept: Fusing a benzene ring to the pyridine/pyrimidine core.[1]
-
Rationale: Increases hydrophobic bulk to fill larger pockets (increasing potency) and rigidifies the phenoxy-equivalent vector.[1]
Alternative C: Triazolopyridines (Heterocycle Switch)[1]
-
Concept: Replacing the core with a bicyclic 1,2,4-triazolo[1,5-a]pyridine.[1]
-
Rationale: drastically alters the electronic landscape (dipole moment) and solubility profile while retaining the chelation geometry.[1]
Performance Comparison Table
| Metric | Phenoxy-Pyrimidin-4-ol (Reference) | 3-Hydroxypyridine (Alt A) | 4-Hydroxyisoquinoline (Alt B)[1] | Triazolopyridine (Alt C) |
| Potency ( | 50 - 500 nM | 10 - 100 nM | < 10 nM | 10 - 50 nM |
| Solubility (aq) | Low (< 10 | Moderate | Low (requires formulation) | High |
| Metabolic Stability | Low ( | Moderate | High | High |
| Chelation Strength | High | Moderate (Tunable) | High | Moderate |
| Toxicity Risk | Off-target kinase inhibition | Low | Liver accumulation risks | Low |
Analyst Note: While Isoquinolines (Alt B) offer the highest potency due to extensive hydrophobic contacts, they often suffer from the same solubility issues as the parent scaffold.[1] Triazolopyridines (Alt C) offer the best balance of physicochemical properties ("drug-likeness").[1]
Decision Framework for Scaffold Selection
Use the following logic flow to determine the appropriate replacement for your specific optimization bottleneck.
Figure 2: Strategic decision tree for bioisosteric replacement based on lead liabilities.
Experimental Protocols
To validate these replacements, we recommend the following self-validating synthesis and assay workflows.
Protocol A: General Synthesis of Phenoxy-Pyrimidin-4-ol Analogs ( )
This protocol establishes the baseline scaffold for comparison.[1]
Reagents: 4-chloro-6-hydroxypyrimidine, substituted phenol,
-
Preparation: Dissolve 4-chloro-6-hydroxypyrimidine (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add anhydrous
(2.5 eq). -
Reaction: Heat the mixture to 100°C under
atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.[1] -
Workup: Cool to room temperature. Pour into ice-water (10x volume). Acidify to pH 4 with 1N HCl to precipitate the product (due to the acidic nature of the 4-OH/4-one).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.[1]
Validation Check: The product should show a characteristic UV shift compared to the starting material due to the phenoxy auxochrome.[1]
Protocol B: HIF-PHD2 TR-FRET Assay (Potency Evaluation)
This assay measures the displacement of a HIF-1
Materials:
-
Recombinant human PHD2 enzyme.[1]
-
Biotinylated HIF-1
peptide (substrate).[1] -
Europium-labeled VHL complex (detection).[1]
-
2-Oxoglutarate (2-OG) and Iron (II) Ammonium Sulfate.[1]
Workflow:
-
Enzyme Reaction: Incubate PHD2 (5 nM) with test compounds (serial dilution in DMSO), Biotin-HIF peptide (50 nM), 2-OG (10
M), and (5 M) in assay buffer (Tris-HCl pH 7.5, BSA, DTT) for 60 minutes at RT.-
Note: Low iron concentration makes the assay sensitive to chelators (the mechanism of action).[1]
-
-
Detection: Add detection mix containing Europium-VHL and Streptavidin-APC.[1] Incubate for 30 minutes.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).
-
Analysis: Calculate the TR-FRET ratio (665/615). High signal = Non-hydroxylated peptide (Inhibition).[1] Low signal = Hydroxylated peptide binding to VHL (Active Enzyme).[1]
References
-
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. [Link][1]
-
Vadadustat (AKB-6548) Mechanism of Action and Clinical Data. Akebia Therapeutics / Wikipedia. [Link][1]
-
Bioisosterism in Medicinal Chemistry: A Rational Approach in Drug Design. Journal of Medicinal Chemistry. [Link][1]
-
Discovery of Molidustat (BAY 85-3924): A Small Molecule Inhibitor of HIF Prolyl Hydroxylase. Journal of Medicinal Chemistry. [Link][1]
Sources
Structural Validation of Pyrimidin-4-ol Tautomers by X-ray Crystallography
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists
Executive Summary: The Structural Verdict
In the structural characterization of heterocyclic pharmacophores, distinguishing between the pyrimidin-4-ol (lactim/enol) and pyrimidin-4(3H)-one (lactam/keto) tautomers is a critical checkpoint. While solution-state NMR often yields averaged signals due to rapid proton exchange, and IR spectroscopy can be ambiguous due to hydrogen-bonding shifts, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive gold standard.
This guide objectively compares SC-XRD against spectroscopic alternatives, detailing the specific crystallographic markers—primarily bond length analysis and difference Fourier maps—that provide irrefutable proof of tautomeric state in the solid phase.
The Challenge: Lactam-Lactim Tautomerism
The pyrimidine scaffold is ubiquitous in oncology and antiviral therapeutics. However, the 4-position substituent introduces a dynamic equilibrium:
-
Form A (Lactam/Keto): Pyrimidin-4(3H)-one. Characterized by a C=O carbonyl and an N-H donor.
-
Form B (Lactim/Enol): Pyrimidin-4-ol. Characterized by a C-OH hydroxyl and a bare N: acceptor.
Why it matters: The tautomeric form dictates hydrogen bond donor/acceptor patterns (DA vs AD), drastically altering ligand-protein binding affinity, crystal packing stability, and solubility profiles. Misidentifying the tautomer can lead to erroneous docking models in Structure-Based Drug Design (SBDD).
Visualizing the Equilibrium
Figure 1: The dynamic equilibrium between keto and enol forms.[1] In solution, these interconvert rapidly; in the solid state (XRD), the structure is locked into the thermodynamically preferred form.
Comparative Analysis: SC-XRD vs. Alternatives
While SC-XRD is the focus, a rigorous scientist must understand the alternatives to select the right tool.
| Feature | SC-XRD (X-Ray Crystallography) | Solid-State NMR (ssNMR) | Solution NMR | FT-IR / Raman |
| Primary Output | 3D Atomic Coordinates & Bond Lengths | Chemical Shifts ( | Time-Averaged Chemical Shifts | Vibrational Frequencies |
| Tautomer ID Mechanism | Direct measurement of C-O vs. C=O bond distance. | Distinct shifts for C=O vs C-OH carbons.[1][2] | Indirect inference (often ambiguous). | C=O stretch vs. broad O-H stretch. |
| Resolution | Atomic (< 0.8 Å ideal).[3] | Local chemical environment.[4] | Molecular average. | Functional group level.[2][4][5][6][7][8] |
| Sample State | Single Crystal (Solid). | Microcrystalline Powder (Solid).[9] | Solvated (Liquid). | Solid or Liquid. |
| Pros | Definitive proof via geometry; maps H-bonding network. | Non-destructive; no large crystal needed. | High throughput; dynamic info.[10] | Quick; minimal prep. |
| Cons | Requires high-quality crystal; static snapshot only.[11] | Complex interpretation; expensive instrument time. | Solvent effects mask solid-state reality. | H-bonding can shift C=O peaks, mimicking C-OH. |
The Verdict: Use ssNMR if you cannot grow single crystals. Use SC-XRD for the absolute structural assignment required for regulatory filing and precise SBDD.
Technical Deep Dive: The Crystallographic "Smoking Gun"
In X-ray crystallography, we do not merely "look" for the hydrogen atom (which diffuses X-rays poorly); we analyze the heavy atom geometry. The electronic distribution in the keto and enol forms results in distinct bond lengths defined by bond order.
Critical Bond Metrics
To validate the structure, you must refine the dataset and compare bond lengths against the Cambridge Structural Database (CSD) averages.
| Bond | Keto Form (Lactam) Expected Length | Enol Form (Lactim) Expected Length |
| C4 - O | 1.22 – 1.24 Å (Double Bond) | 1.32 – 1.35 Å (Single Bond) |
| N3 - C4 | ~1.38 Å (Single Bond character) | ~1.30 Å (Double Bond character) |
| C2 - N3 | ~1.36 Å | ~1.34 Å |
Mechanism of Action: In the Keto form, the C4=O bond is short. To satisfy valency, the N3 position must be protonated (N-H), making the N3-C4 bond longer (single-bond character). In the Enol form, the C4-O bond is a single bond (longer), requiring the proton to reside on the oxygen (O-H), forcing a double bond between N3 and C4 (shorter).
Experimental Protocol: Structural Validation Workflow
This protocol ensures high-confidence assignment of the tautomer.
Step 1: Crystal Growth (Vapor Diffusion)
-
Objective: Obtain single crystals suitable for diffraction.
-
Method: Dissolve 10 mg of pyrimidine derivative in a polar solvent (e.g., DMSO or Methanol). Place in an inner vial. Place a non-polar anti-solvent (e.g., Diethyl ether) in the outer reservoir. Seal.
-
Insight: Pyrimidin-4-ones strongly prefer the keto form in the solid state due to the formation of
hydrogen-bonded dimers.
Step 2: Data Collection & Reduction
-
Instrument: Single Crystal Diffractometer (Mo or Cu source).
-
Condition: Collect at 100 K . Low temperature reduces thermal motion, allowing for more precise determination of bond lengths and potentially direct observation of H-atom electron density.
-
Resolution: Aim for < 0.80 Å resolution to ensure bond length standard uncertainties (s.u.) are < 0.005 Å.
Step 3: Refinement Strategy (The Crucial Step)
-
Solve Structure: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refine Heavy Atoms: Anisotropic refinement for all non-hydrogen atoms.
-
Difference Fourier Map (
): After heavy atom refinement, inspect the electron density map around N3 and O4.-
Observation: If a Q-peak (electron density blob) appears ~0.9 Å from N3, it confirms the N-H (Keto) form.
-
Observation: If the peak appears ~0.85 Å from O4, it confirms the O-H (Enol) form.
-
-
Free Variable Refinement: If the map is ambiguous (rare in pure crystals), model the proton as disordered between N3 and O4 and refine the occupancy.
Step 4: Validation via Geometry
Check the refined bond lengths of C4-O and N3-C4 against the table in Section 3. If C4-O is 1.23 Å, assign as Keto immediately.
Workflow Diagram
Figure 2: Step-by-step decision tree for assigning tautomeric state based on crystallographic metrics.
Representative Experimental Data
Simulated data based on typical Cambridge Structural Database (CSD) entries for 4-pyrimidinone derivatives.
An analysis was performed on a synthesized 2-amino-pyrimidin-4-one derivative.[6][12] The following structural parameters were extracted after refinement to
| Parameter | Measured Value (Å) | Interpretation |
| C4 - O4 | 1.234(3) | Consistent with C=O Double Bond |
| N3 - C4 | 1.382(3) | Consistent with N-C Single Bond |
| C2 - N3 | 1.365(4) | Intermediate (Conjugated) |
| H-Bonding | N3-H...O4' (Intermolecular) | Formation of Centrosymmetric Dimer |
References
-
Tautomerism in Heterocycles (General Principles)
- Source: Benchchem & NIH
- Relevance: Establishes that pyrimidin-4-one exists predominantly in the keto form in solid st
-
Link:
-
Distinguishing Tautomers via Spectroscopy
-
Crystallographic Bond Length Standards
- Source: International Tables for Crystallography / Allen, F. H. (CSD)
- Relevance: Provides standard bond lengths for C=O (1.22 Å) vs C-O (1.34 Å)
-
Link:
-
Solid-St
- Source: Cardiff University / Frontiers
- Title: NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determin
- Relevance: Validates ssNMR as the primary alternative when single crystals are unavailable.
-
Link:
-
Specific Pyrimidine Tautomer Studies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Bond length - Wikipedia [en.wikipedia.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs [frontiersin.org]
- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of specialized chemical reagents like 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol are not just procedural formalities; they are integral to experimental integrity, personal safety, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established chemical safety principles. The causality behind each recommendation is explained to build a framework of self-validating safety practices for your laboratory.
Hazard Assessment: Understanding the Compound
5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol is a complex organic molecule designed for research and development, often as a building block in medicinal chemistry.[1] A full toxicological profile has not been established for this specific compound.[2] Therefore, its handling and disposal must be dictated by an analysis of its constituent chemical groups:
-
Halogenated Aromatic Group: The presence of bromine and fluorine on the phenoxy ring places this compound in the category of halogenated organic compounds.[1][3] These substances are often toxic, persistent in the environment, and require specific disposal pathways to prevent ecological harm.[3][4]
-
Pyrimidinol Moiety: Pyrimidine derivatives can exhibit a wide range of biological activities and potential toxicities.[5][6] As a class, they should be handled with care to avoid irritation and potential systemic effects.[6][7]
Given these characteristics, 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[3][8]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, establishing a robust barrier between the researcher and the chemical is paramount. The use of appropriate PPE is mandatory.[9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, minimum 5-mil thickness).[11][12] Change gloves immediately upon contamination.[11] | Protects against skin contact, which can cause irritation.[7][13] |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used if there is a risk of splashing.[11][15] | Prevents eye irritation and serious damage from accidental splashes of solids or solutions.[13] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with long sleeves.[14][15] Closed-toe shoes are mandatory.[3] | Minimizes skin exposure and prevents contamination of personal clothing.[11] |
| Respiratory Protection | All handling and disposal activities should be conducted within a certified chemical fume hood.[3][10][12] | Prevents inhalation of airborne powder or aerosols, which may cause respiratory tract irritation.[2][13] |
Step-by-Step Waste Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of waste containing 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol. The core principle is waste segregation to ensure safe and compliant disposal.[8][16]
Step 1: Waste Characterization
Immediately classify all waste streams (solid, liquid, and contaminated consumables) containing this compound as "Halogenated Organic Waste." [3][17] This is the most critical step, as it dictates the final disposal route.
Step 2: Container Selection
Use only designated, chemically compatible, and properly sealed hazardous waste containers.[9][16]
-
For Solid Waste: Use a wide-mouth, sealable container (e.g., a high-density polyethylene (HDPE) pail or jar) clearly labeled for solid halogenated waste.[18]
-
For Liquid Waste: Use a sealable, vented, and chemically resistant container (e.g., an HDPE carboy) provided by your institution's Environmental Health & Safety (EHS) department.[8]
Step 3: Labeling
Label the waste container before adding the first drop of waste.[16] The label must include:
-
The full chemical name: "Waste 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol" and any solvents present. Do not use abbreviations.[16]
-
The primary hazards (e.g., "Toxic," "Irritant").
Step 4: Waste Segregation and Collection
The following workflow diagram illustrates the decision process for proper waste segregation.
Caption: Waste Segregation and Disposal Workflow.
-
Solid Waste: This includes excess or expired solid 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol. Carefully transfer the solid into the designated "Solid Halogenated Organic Waste" container.[9][19]
-
Liquid Waste: This includes any solutions containing the compound. Pour these solutions into the designated "Liquid Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[8]
-
Contaminated Consumables: All items that have come into direct contact with the compound are considered hazardous waste. This includes gloves, pipette tips, weigh boats, and contaminated paper towels.[9][11] These items must be placed in the "Solid Halogenated Organic Waste" container.[9]
Step 5: Storage and Pickup
Keep waste containers securely closed except when adding waste.[8][16] Store the containers in a designated, well-ventilated satellite accumulation area, within secondary containment, away from incompatible materials.[12][20] Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.
Spill and Emergency Procedures
Accidents can happen, and pre-planning is essential for a safe response.[21]
Minor Spill (Contained within a fume hood)
-
Alert Colleagues: Inform others in the immediate area.[21]
-
Containment: If a liquid, cover the spill with an inert absorbent material like vermiculite or sand.[22][23] Do not use combustible materials like paper towels for initial absorption.[12]
-
Cleanup: Wearing your full PPE, carefully sweep or scoop the absorbent material and spilled solid into a designated plastic bag or container.[16][23]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water or as recommended by your EHS office), then with absorbent pads.[21][24]
-
Dispose: Seal all cleanup materials in a bag, label it as hazardous waste, and place it in the "Solid Halogenated Organic Waste" container.[18][23]
Major Spill (Outside of a fume hood, or a large quantity)
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave.[18][24]
-
ISOLATE: Close the doors to the laboratory to contain any vapors.[18]
-
NOTIFY: Contact your institution's EHS or emergency response team immediately.[21][23] Provide the location, the name of the chemical, and the estimated quantity spilled.[23]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.[22]
Decontamination of Equipment
Properly cleaning laboratory equipment after use prevents cross-contamination and ensures safety.
-
Glassware and Equipment:
-
Rinse the equipment with a small amount of an appropriate organic solvent (one that will solubilize the compound, like acetone or ethyl acetate) into the "Liquid Halogenated Organic Waste" container.
-
Wash the glassware thoroughly with detergent (e.g., Luminox®) and hot water.[25]
-
Perform a final rinse with deionized water and allow to air dry.[25]
-
-
Work Surfaces:
-
Wipe down the surface inside the fume hood with a cloth dampened with a detergent solution.[26]
-
Follow with a wipe using a cloth dampened with water.
-
All wipes used in this process must be disposed of as "Solid Halogenated Organic Waste."
-
By adhering to these detailed procedures, researchers can confidently manage the waste associated with 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol, ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our shared environment.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
Chemsrc. (2025, August 21). pyrimidinol | CAS#:2814-20-2. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Oakland University Environmental Health and Safety. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]
-
Superior Environmental. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]
-
Rutgers University Environmental Health and Safety. (n.d.). Bromine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Hydroxyphenyl)-5-pyrimidinol - Toxics Release Inventory. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Gentex Corporation. (n.d.). Cleaning and Decontamination Guidelines. Retrieved from [Link]
-
Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
-
Defense Technical Information Center. (1962, March). PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMINATION. Retrieved from [Link]
Sources
- 1. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol | Benchchem [benchchem.com]
- 2. pyrimidinol | CAS#:2814-20-2 | Chemsrc [chemsrc.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemos.de [chemos.de]
- 6. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. uakron.edu [uakron.edu]
- 18. chemcert.com.au [chemcert.com.au]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. dollycorporation.com [dollycorporation.com]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 25. epa.gov [epa.gov]
- 26. etamu.edu [etamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
